dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Overview
Description
Dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is an organic compound with the molecular formula C17H14ClNO5. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorobenzoyl group attached to an amino group, which is further connected to a thiophene ring substituted with two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and an appropriate amine.
Esterification: The carboxylic acid groups on the thiophene ring are esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorobenzoyl group can enhance binding affinity to certain molecular targets, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 5-[(4-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 5-[(4-methylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of the 4-chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific substitution pattern on the benzoyl group can alter the compound’s electronic properties, making it distinct in its interactions and applications.
Properties
IUPAC Name |
dimethyl 5-[(4-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-8-11(15(20)22-2)14(24-12(8)16(21)23-3)18-13(19)9-4-6-10(17)7-5-9/h4-7H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPMTBYOTWEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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